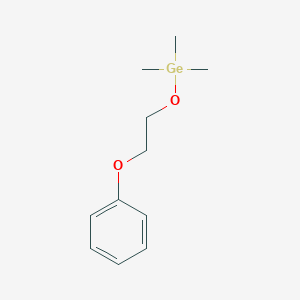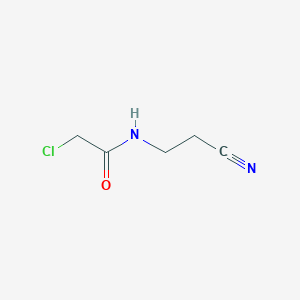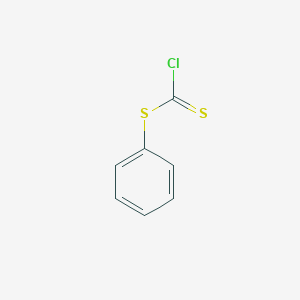
Clorotioformato de fenilo
Descripción general
Descripción
Phenyl chlorodithioformate is an organosulfur compound with the chemical formula C6H5SClO2. It is a colorless liquid with a pungent odor and can be used as a reagent in organic synthesis. Phenyl chlorodithioformate is also known as phenyl thiocyanate and can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Phenyl chlorodithioformate is also used in the synthesis of peptide hormones, such as oxytocin and vasopressin.
Aplicaciones Científicas De Investigación
Reacciones de solvólisis
El clorotioformato de fenilo se utiliza en el estudio de las reacciones de solvólisis. Se han reportado la cinética y el mecanismo de su reacción de solvólisis . La solvólisis es un tipo de reacción de sustitución nucleofílica o eliminación en la que el nucleófilo es una molécula de solvente.
Síntesis de aril sulfonil-alquil-ditiocarbamatos
El this compound se utiliza en la síntesis de aril sulfonil-alquil-ditiocarbamatos de fenilo . Los ditiocarbamatos son una clase de compuestos organosulfurados que se utilizan en una variedad de aplicaciones, incluida la agricultura, la medicina y los usos industriales.
Síntesis de S-fenil O-(4-nitrofenil)ditiocarbonato
El this compound también se utiliza en la síntesis de S-fenil O-(4-nitrofenil)ditiocarbonato . Este compuesto podría utilizarse en futuras reacciones químicas y estudios.
Ecuación de Grunwald-Winstein
El this compound se utiliza en el estudio de la ecuación de Grunwald-Winstein . Esta ecuación se utiliza en química orgánica física para correlacionar las constantes de velocidad de las reacciones de solvólisis con las propiedades del solvente.
Estudio de cloruros de carbamoilo
El this compound se utiliza en el estudio de los cloruros de carbamoilo . Los cloruros de carbamoilo se utilizan en la síntesis de una amplia gama de compuestos orgánicos.
Estudio de cloroformatos
El this compound se utiliza en el estudio de los cloroformatos . Los cloroformatos son una clase de compuestos orgánicos que se utilizan en una variedad de reacciones químicas.
Safety and Hazards
Phenyl chlorodithioformate is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It is harmful if swallowed and causes severe skin burns and eye damage . It has a flash point of 113 °C . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this chemical .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Phenyl chlorodithioformate is primarily used in the synthesis of other chemical compounds. Its primary targets are often organic molecules that contain unprotected hydroxyl groups . These molecules can react with phenyl chlorodithioformate to form new compounds with different properties .
Mode of Action
Phenyl chlorodithioformate interacts with its targets through a process known as esterification . In this process, an alcohol (the hydroxyl-containing molecule) reacts with phenyl chlorodithioformate to produce a new compound and a molecule of water . This reaction is facilitated by the presence of a catalyst .
Biochemical Pathways
The exact biochemical pathways affected by phenyl chlorodithioformate depend on the specific molecules it is reacting with. It is known to be involved in the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates and S-phenyl O-(4-nitrophenyl)dithiocarbonate . These compounds can have various applications in different biochemical pathways.
Pharmacokinetics
Like all chemicals, these properties would be influenced by factors such as its chemical structure, the medium in which it is dissolved, and the conditions under which it is stored and used .
Result of Action
The result of phenyl chlorodithioformate’s action is the formation of new compounds. For example, it can react with partially protected disaccharides to produce carbohydrate xanthates that contain an O-[(arylthio)thiocarbonyl] group . These new compounds can have a variety of properties and potential applications, depending on their specific structures .
Action Environment
The action, efficacy, and stability of phenyl chlorodithioformate can be influenced by various environmental factors. For example, the reaction it catalyzes is sensitive to the presence of water, as water is a product of the reaction . Therefore, the reaction must be carried out under anhydrous (water-free) conditions . Additionally, the reaction is typically carried out at elevated temperatures . The compound should be stored under inert gas at a temperature of 2-8°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
Phenyl chlorodithioformate plays a significant role in biochemical reactions, particularly in the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates and S-phenyl O-(4-nitrophenyl)dithiocarbonate . It interacts with various enzymes and proteins, facilitating the formation of these compounds. The nature of these interactions involves the formation of covalent bonds between phenyl chlorodithioformate and the target molecules, leading to the desired chemical transformations.
Cellular Effects
Phenyl chlorodithioformate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular functions. Additionally, phenyl chlorodithioformate can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of phenyl chlorodithioformate involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression, as well as alterations in the activity of various signaling pathways. The solvolysis reaction of phenyl chlorodithioformate has been studied, providing insights into its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl chlorodithioformate can change over time. The compound’s stability and degradation are important factors to consider. Phenyl chlorodithioformate is known to be sensitive to moisture and should be stored under inert gas conditions to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of phenyl chlorodithioformate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects can be observed. Studies have shown that there are threshold effects, where the impact of the compound becomes more pronounced at certain dosage levels . It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the desired biochemical outcomes.
Metabolic Pathways
Phenyl chlorodithioformate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can participate in the synthesis and degradation of other chemical compounds, thereby playing a role in the overall metabolic network within the cell .
Transport and Distribution
Within cells and tissues, phenyl chlorodithioformate is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
Phenyl chlorodithioformate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of phenyl chlorodithioformate can influence its activity and function, as it may interact with different biomolecules depending on its location .
Propiedades
IUPAC Name |
phenyl chloromethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIHCWFFNGQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343845 | |
| Record name | Phenyl chlorodithioformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16911-89-0 | |
| Record name | Phenyl chlorodithioformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Chlorodithioformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


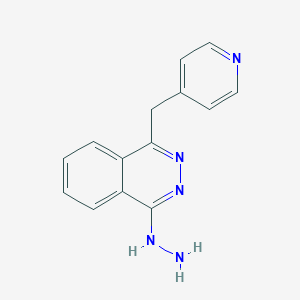
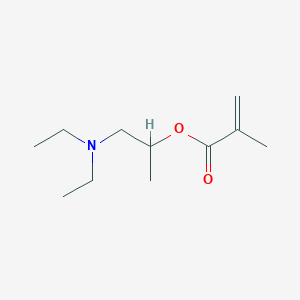
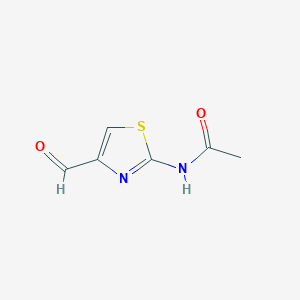
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)

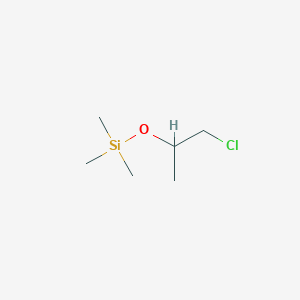

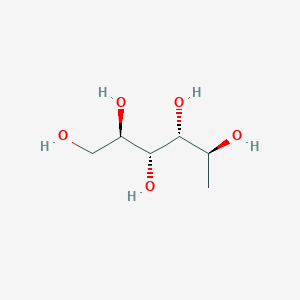
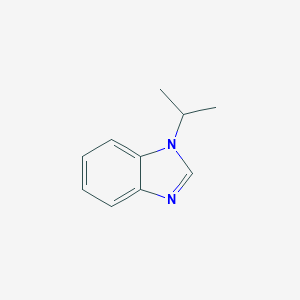
![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)
